molecular formula C21H17N3O5 B2466694 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034383-74-7

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2466694
CAS No.: 2034383-74-7
M. Wt: 391.383
InChI Key: YROLUPDPCXSOJC-UHFFFAOYSA-N
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Description

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a benzoxazole moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalysts and reaction conditions, as well as continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzoxazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the benzoxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring can lead to the formation of benzoxazole N-oxides, while reduction can yield benzoxazoline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c25-18-12-28-21(27)24(18)15-8-9-23(11-15)20(26)14-6-7-17-16(10-14)19(29-22-17)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROLUPDPCXSOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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